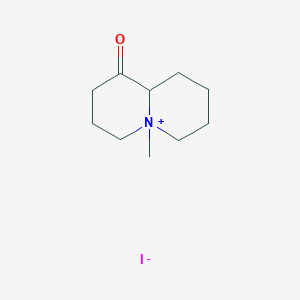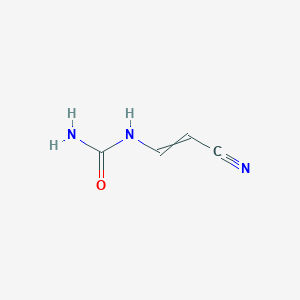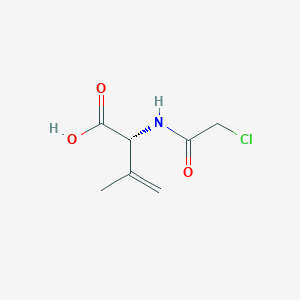
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid: is an organic compound with a unique structure that includes a chloroacetamido group and a methylbutenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid and 3-methylbut-3-en-1-amine.
Formation of Chloroacetamido Group: The 2-chloroacetic acid is reacted with 3-methylbut-3-en-1-amine under controlled conditions to form the chloroacetamido group.
Final Product Formation: The intermediate product is then subjected to further reactions, including acidification and purification, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutenoic acid moiety.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Protein Modification: The compound can be used to modify proteins for research purposes.
Medicine:
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylbutenoic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
(2R)-2-(2-Bromoacetamido)-3-methylbut-3-enoic acid: Similar structure but with a bromo group instead of chloro.
(2R)-2-(2-Iodoacetamido)-3-methylbut-3-enoic acid: Similar structure but with an iodo group instead of chloro.
(2R)-2-(2-Fluoroacetamido)-3-methylbut-3-enoic acid: Similar structure but with a fluoro group instead of chloro.
Uniqueness:
- The chloro group in (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid provides unique reactivity compared to its bromo, iodo, and fluoro analogs.
- The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61376-25-8 |
|---|---|
Formule moléculaire |
C7H10ClNO3 |
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C7H10ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h6H,1,3H2,2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clé InChI |
BPSVPRARJOGUCW-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=C)[C@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
CC(=C)C(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
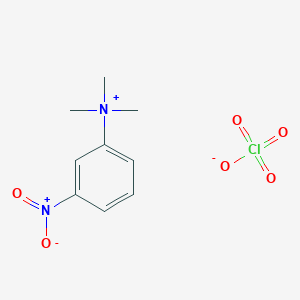
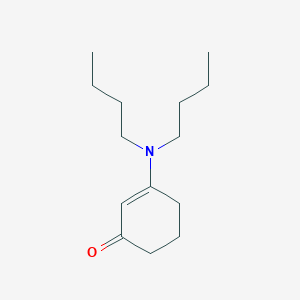
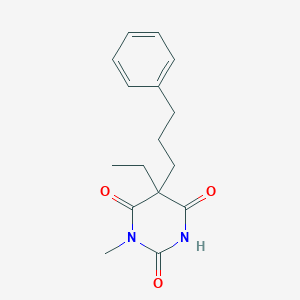
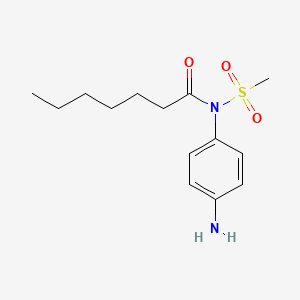
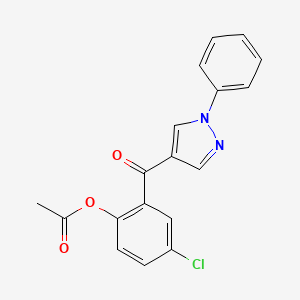
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
